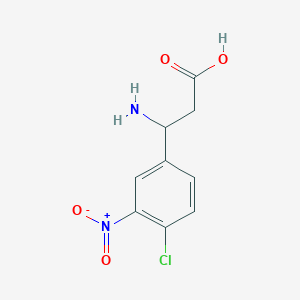

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

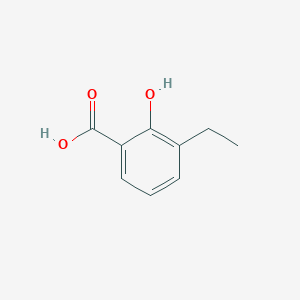

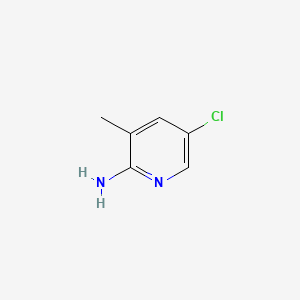

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a compound that has been synthesized as a potential GABA B receptor antagonist. It is a lower homologue of baclofen, phaclofen, and saclofen, which are known for their roles in modulating the GABAergic system. The presence of the amino group and the chloro-nitrophenyl moiety suggests that this compound could interact with receptor sites in a specific manner, potentially offering therapeutic benefits or serving as a tool in pharmacological research .

Synthesis Analysis

The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid has been described, involving the preparation of chlorinated acids that act as weak specific antagonists of the GABA B receptor. The synthesis process for related compounds typically involves multiple steps, including cyclization and reduction reactions. For instance, the synthesis of a related compound, aminoglutethimide, involves the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acids using enantiomerically pure resolving agents, followed by cyclization and reduction of the nitro group to achieve high enantiomeric purity . Although the exact synthesis steps for 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid are not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid has been elucidated using techniques such as X-ray single crystal analysis. This method allows for the determination of absolute configuration, as demonstrated in the case of (R)-(+)-3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione, a related compound. The molecular structure is crucial for understanding the interaction of the compound with biological targets such as the GABA B receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These reactions are designed to introduce specific functional groups and to construct the desired molecular framework. The nitro reduction step is particularly important for converting nitro groups to amino groups, which are key functional groups in the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its analogs are influenced by their functional groups and molecular structure. For example, the presence of the amino group and the chloro substituent can affect the compound's solubility, acidity, and reactivity. The antagonistic activity of these compounds at the GABA B receptor is quantified using the pA(2) value, with the sulfonic acid derivative showing stronger activity compared to the phosphonic and carboxylic acid derivatives . These properties are essential for the compound's biological activity and potential therapeutic applications.

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : Innovative methods for synthesizing related compounds are explored. For instance, ethyl 3‐(3‐aminophenyl)propanoate synthesis involves Knoevenagel condensation/alkylidene reduction and esterification using stannous chloride as a reducing and activating agent (Nagel, Radau, & Link, 2011).

- Antimicrobial Activity : Some derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, such as chloramphenicol analogs, have been synthesized to study the relationship between chemical constitution and biological activity, though not always with inhibitory effects against common pathogens (Kao, 1956).

Applications in Pharmacology

- Antidepressant Drug Synthesis : Derivatives like 3-chloro-1-phenyl-1-propanol are used as chiral intermediates in synthesizing antidepressant drugs, with specific microbial reductases being employed for high enantioselectivity (Choi et al., 2010).

- Anti-inflammatory and Antiulcer Activities : Novel conjugates of amino acids with nifedipine have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities, showcasing the potential medicinal applications of these compounds (Subudhi & Sahoo, 2011).

Materials Science and Spectroscopy

- Fluorescence Derivatization : Derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are used in fluorescence derivatization of amino acids for biological assays, contributing to advancements in spectroscopy and materials science (Frade et al., 2007).

- Spectroscopic Analysis : Detailed spectroscopic profiling using techniques like FT-IR, FT-Raman, and UV–Visible spectra provide insights into the molecular structure and properties of related organic amines (Abraham et al., 2018).

特性

IUPAC Name |

3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKPRIDXTRTCLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345333 |

Source

|

| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

CAS RN |

682804-60-0 |

Source

|

| Record name | β-Amino-4-chloro-3-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682804-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)